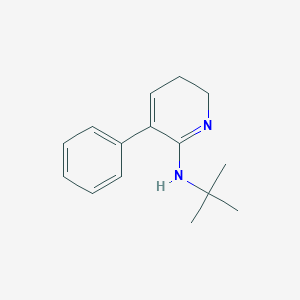![molecular formula C8H8Br2N2S B14175613 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole CAS No. 923035-97-6](/img/structure/B14175613.png)
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and a prop-2-en-1-ylsulfanyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination process introduces bromine atoms at the 3 and 4 positions of the pyrazole ring, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions, with additional steps for purification and isolation of the final product. Techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, or potassium thiolate, leading to the formation of azido, methoxy, or thiolate derivatives, respectively.
Oxidation Reactions: The ethenyl and prop-2-en-1-ylsulfanyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding epoxides, sulfoxides, or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl group to an ethyl group or the conversion of the sulfanyl group to a thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reaction pathways involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities, protein interactions, or cellular processes.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be utilized in the development of specialty chemicals, such as dyes, pigments, or catalysts, due to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activities. The bromine atoms and the ethenyl group can participate in covalent bonding or non-covalent interactions with target molecules, while the sulfanyl group may contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dichloro-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activities.
3,4-Dibromo-1-ethenyl-5-[(methylsulfanyl]-1H-pyrazole:
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)oxy]-1H-pyrazole: The replacement of the sulfanyl group with an oxy group may alter the compound’s reactivity and interactions with target molecules.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Eigenschaften
CAS-Nummer |
923035-97-6 |
|---|---|
Molekularformel |
C8H8Br2N2S |
Molekulargewicht |
324.04 g/mol |
IUPAC-Name |
3,4-dibromo-1-ethenyl-5-prop-2-enylsulfanylpyrazole |
InChI |
InChI=1S/C8H8Br2N2S/c1-3-5-13-8-6(9)7(10)11-12(8)4-2/h3-4H,1-2,5H2 |
InChI-Schlüssel |
VJVLUKHWUOJPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=C(C(=NN1C=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
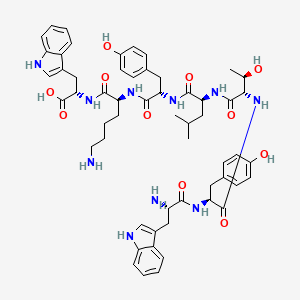

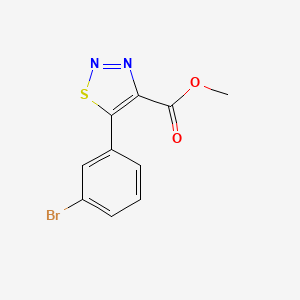
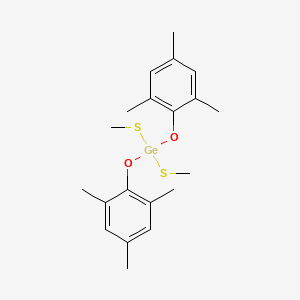
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
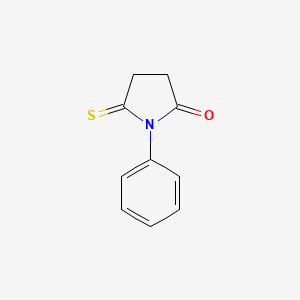
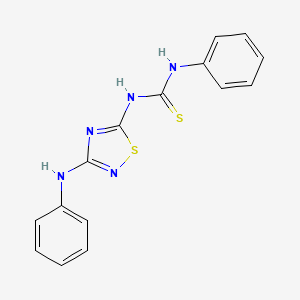
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
